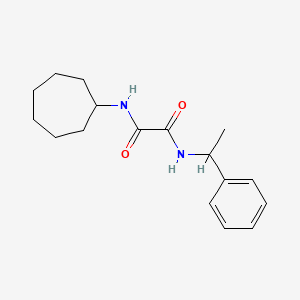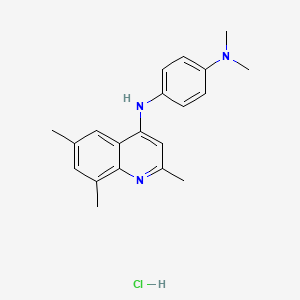![molecular formula C15H14F3N3O4 B3982707 N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide](/img/structure/B3982707.png)
N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide
Vue d'ensemble
Description
N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide, also known as NTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenylfuranylamines and has been found to have significant biological activity.
Mécanisme D'action
The mechanism of action of N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide involves its binding to specific receptors and ion channels. This compound has been found to bind to the TRPM8 channel and inhibit its activity, thereby reducing the sensitivity of neurons to cold temperatures. Similarly, this compound has been shown to bind to the 5-HT3A receptor and inhibit its activity, thereby reducing the sensation of nausea and vomiting. The binding of this compound to the P2X3 receptor has been found to reduce the transmission of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor or ion channel that it targets. Inhibition of the TRPM8 channel by this compound reduces the sensitivity of neurons to cold temperatures, while inhibition of the 5-HT3A receptor reduces the sensation of nausea and vomiting. Inhibition of the P2X3 receptor by this compound reduces the transmission of pain signals, thereby reducing pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide in lab experiments include its high potency and selectivity for specific receptors and ion channels. This allows for precise control of experimental conditions and reduces the risk of off-target effects. However, the limitations of using this compound include its relatively high cost and the need for careful control of experimental conditions to ensure reproducibility of results.
Orientations Futures
There are several future directions for research involving N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide. One area of interest is the development of new compounds based on the structure of this compound that have improved potency and selectivity for specific receptors and ion channels. Another area of interest is the study of the physiological and pathological roles of the receptors and ion channels targeted by this compound. Finally, the use of this compound in the development of new therapeutics for pain, nausea, and other conditions is an area of active research.
Applications De Recherche Scientifique
N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide has been extensively used in scientific research as a tool to study the function of various receptors and ion channels. It has been found to be a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the detection of cold temperatures. This compound has also been shown to inhibit the activity of the 5-HT3A receptor, which is involved in the regulation of nausea and vomiting. In addition, this compound has been used to study the function of the P2X3 receptor, which is involved in the transmission of pain signals.
Propriétés
IUPAC Name |
N-[3-[4-nitro-2-(trifluoromethyl)anilino]propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4/c16-15(17,18)11-9-10(21(23)24)4-5-12(11)19-6-2-7-20-14(22)13-3-1-8-25-13/h1,3-5,8-9,19H,2,6-7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDNSCISTKNRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3982630.png)
![N-(3,4-dichlorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982641.png)
![N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3982648.png)
![(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B3982657.png)
![3-[3-(1-adamantylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3982664.png)

acetate](/img/structure/B3982673.png)

![1-(2-fluorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3982702.png)
![2-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B3982721.png)
![2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3982725.png)
![1-{3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B3982733.png)

![N-(3-{sec-butyl[(3-methyl-2-thienyl)methyl]amino}-3-oxopropyl)-4-fluorobenzamide](/img/structure/B3982740.png)